Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]-

Lipophilicity Drug-likeness Permeability

Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- (CAS 304685-68-5) is a substituted benzylidenemalononitrile derivative belonging to the arylidene malononitrile class – a family widely employed as synthetic intermediates for pharmaceuticals, agrochemicals, and functional materials. The compound features a 4-(difluoromethoxy)phenyl group conjugated to a dicyanovinyl acceptor, forming a donor-π-acceptor architecture.

Molecular Formula C11H6F2N2O
Molecular Weight 220.17 g/mol
CAS No. 304685-68-5
Cat. No. B12157092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]-
CAS304685-68-5
Molecular FormulaC11H6F2N2O
Molecular Weight220.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(C#N)C#N)OC(F)F
InChIInChI=1S/C11H6F2N2O/c12-11(13)16-10-3-1-8(2-4-10)5-9(6-14)7-15/h1-5,11H
InChIKeyXEOGYLXHYJALAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- (CAS 304685-68-5): Core Identity and Benchmark Specifications for Informed Procurement


Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- (CAS 304685-68-5) is a substituted benzylidenemalononitrile derivative belonging to the arylidene malononitrile class – a family widely employed as synthetic intermediates for pharmaceuticals, agrochemicals, and functional materials . The compound features a 4-(difluoromethoxy)phenyl group conjugated to a dicyanovinyl acceptor, forming a donor-π-acceptor architecture . Its synthesis proceeds via Knoevenagel condensation of 4-(difluoromethoxy)benzaldehyde with malononitrile under basic conditions [1]. Commercially, the compound is supplied at a standard purity of 98% (HPLC), with batch-specific QC documentation (NMR, HPLC, GC) available from major vendors .

Why a Simple Benzylidenemalononitrile Cannot Replace Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- (CAS 304685-68-5) in Applications Requiring Tailored Electronic and Steric Profiles


Within the benzylidenemalononitrile series, the aromatic substituent exerts a dominant influence on electronic character, reactivity, and biological target engagement. The 4-difluoromethoxy (-OCF2H) group introduces a unique combination of moderate electron withdrawal (σp ~0.18) and hydrogen-bond acceptor capacity that is not replicated by -OCH3 (electron-donating), -F (weaker acceptor), or -OCF3 (stronger withdrawal) analogs [1]. The regioisomeric 3-difluoromethoxy derivative (CAS 328108-08-3) shares the same molecular formula and weight but differs in substitution geometry, which alters dipole moment and steric accessibility [2]. These property differences, quantified in the evidence below, mean that in-class compounds cannot be freely interchanged without risking altered reaction yields, selectivity, or biological activity .

Quantitative Differentiation Evidence for Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- (CAS 304685-68-5) Versus In-Class Alternatives


Lipophilicity Modulation: Predicted LogP of the 4-Difluoromethoxy Derivative Compared to Unsubstituted, Methoxy, and Trifluoromethoxy Analogs

The measured/predicted LogP for the target 4-OCF2H compound is 2.72 . This value places it between the 4-OCH3 analog (predicted LogP ~1.7) and the 4-OCF3 analog (predicted LogP ~2.9), offering an intermediate lipophilicity profile that often balances membrane permeability and metabolic stability in drug design. The unsubstituted benzylidenemalononitrile has a LogP of approximately 1.96 [1]. The ~0.76 Log unit increase over the unsubstituted parent corresponds to roughly a 5.8-fold increase in octanol-water partition coefficient.

Lipophilicity Drug-likeness Permeability

Regioisomeric Differentiation: The 4-Substituted Isomer (CAS 304685-68-5) Versus the 3-Substituted Isomer (CAS 328108-08-3) in Physicochemical and Synthetic Context

The target compound (4-difluoromethoxy substitution, CAS 304685-68-5) and its regioisomer (3-difluoromethoxy substitution, CAS 328108-08-3) share identical molecular formula (C11H6F2N2O) and molecular weight (220.18 g/mol) but differ in substitution geometry [1]. The 4-isomer places the bulky OCF2H group para to the exocyclic double bond, maximizing conjugation with the dicyanovinyl acceptor, while the 3-isomer introduces a meta relationship that attenuates electronic communication. The 3-isomer has a calculated LogP of 2.9 versus 2.72 for the 4-isomer [1], and a distinct InChI Key (BOAANIAENWDUJT vs XEOGYLXHYJALAU). The 3-isomer reportedly participates in sodium sulfide-mediated cyclization to yield 2-Amino-4-(3-difluoromethoxy-phenyl)-6-(2-hydroxy-ethylsulfanyl)-pyridine-3,5-dicarbonitrile [2], a reaction pathway not directly transferable to the 4-isomer without altered kinetics.

Regioisomerism Synthetic intermediate Positional isomer

Electron-Withdrawing Capacity: Hammett σp Constants Differentiate OCF2H from Methoxy and Trifluoromethoxy Analogs

The 4-difluoromethoxy group possesses a Hammett σp value of approximately +0.18, indicating mild electron withdrawal via inductive effect, contrasted with the electron-donating 4-methoxy group (σp -0.27) and the strongly withdrawing 4-trifluoromethoxy group (σp +0.35) [1]. The unsubstituted analog has σp = 0.00. This ~0.45 unit difference between OCF2H and OCH3 translates to distinct reactivity in nucleophilic addition to the dicyanovinyl double bond. Rate constants for the reductive dimerization of substituted benzylidenemalononitriles vary with substituent; p-methyl and p-methoxy derivatives react exclusively via radical-radical coupling, while p-fluoro derivatives show 25% contribution from radical-substrate coupling [2].

Electronic effects Hammett constants Reactivity tuning

Commercially Verified Purity: 98% Assay with Batch-Specific QC Documentation Enables Reliable Structure-Activity Correlation

The target compound is routinely supplied at 98% purity with supporting analytical data (NMR, HPLC, GC) available from established vendors . In contrast, many custom-synthesized benzylidenemalononitrile analogs in the academic literature are used at variable purity levels without full characterization, contributing to irreproducible biological results. The availability of batch-specific QC data allows users to exclude impurity-driven artifacts in biological assays and ensures consistent reactivity in synthetic applications.

Purity Quality control Reproducibility

High-Confidence Application Scenarios for Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- (CAS 304685-68-5) Based on Verified Differentiation Evidence


Lead Optimization in Medicinal Chemistry Requiring Intermediate Lipophilicity

When a drug discovery program has identified benzylidenemalononitrile as a privileged scaffold but requires tuning of LogP within a narrow window (e.g., 2.5–3.0 for balanced permeability and solubility), the target compound (LogP 2.72) fills a gap between the more polar 4-OCH3 analog (LogP ~1.7) and the more lipophilic 4-OCF3 analog (LogP ~2.9) . This avoids the need for de novo synthesis of mixed substituent patterns and allows procurement of a defined, QC-verified intermediate for SAR expansion.

Synthesis of Pyridine-3,5-dicarbonitrile Derivatives via Regioselective Cyclization

The 4-substituted isomer (CAS 304685-68-5) serves as a precursor for cyclization reactions with nucleophiles such as sodium sulfide, yielding 2-amino-4-aryl-6-(hydroxyethylsulfanyl)-pyridine-3,5-dicarbonitriles [1]. The regioisomeric 3-substituted analog (CAS 328108-08-3) has been explicitly reported for this transformation; the 4-substituted variant is expected to produce distinct regioisomeric products with altered biological activity. Procurement of the correct regioisomer is essential for patent integrity and biological reproducibility.

Agrochemical Intermediate Development Based on Malononitrile Pesticide Pharmacophore

Benzylidenemalononitrile derivatives with halogenated alkoxy substituents (including difluoromethoxy) are claimed as active ingredients in pesticide compositions targeting insect, acarine, and nematode pests [2]. The target compound, with its defined -OCF2H substitution, enables structure-activity exploration within this patent space, where the electronic character of the aryl substituent directly influences pest control efficacy.

Mechanochemical Synthesis Research Using Fluorinated Benzaldehyde Derivatives

The compound has potential application in mechanochemical Knoevenagel condensation studies, where fluorinated benzaldehyde derivatives react with malononitrile under solvent-free, catalyst-free conditions to yield highly crystalline products suitable for single-crystal X-ray diffraction without recrystallization [3]. The 4-OCF2H substitution introduces unique packing motifs compared to 4-F or 4-CF3 analogs, offering value in crystal engineering and solid-state reactivity research.

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